molecular formula C5H11NO B133536 (1R,3S)-3-Aminocyclopentanol CAS No. 1110772-05-8

(1R,3S)-3-Aminocyclopentanol

Cat. No.: B133536
CAS No.: 1110772-05-8
M. Wt: 101.15 g/mol
InChI Key: YHFYRVZIONNYSM-CRCLSJGQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,3S)-3-Aminocyclopentanol is a chiral compound with significant importance in organic chemistry and pharmaceutical research. It is characterized by its unique structure, which includes a cyclopentane ring with an amino group and a hydroxyl group attached to the first and third carbon atoms, respectively. The compound’s chirality arises from the specific spatial arrangement of these substituents, making it an interesting subject for stereochemical studies.

Biochemical Analysis

Biochemical Properties

(1R,3S)-3-Aminocyclopentanol can participate in a variety of biochemical reactions due to its amine group. It can act as a substrate for enzymes such as transaminases, potentially influencing the synthesis and degradation of amino acids

Molecular Mechanism

The exact molecular mechanism of action of this compound is not well-understood. It could potentially bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression. These hypotheses need to be confirmed through rigorous experimental studies .

Temporal Effects in Laboratory Settings

The stability, degradation, and long-term effects of this compound on cellular function in in vitro or in vivo studies have not been reported in the literature. Future studies should investigate these aspects to better understand the temporal dynamics of this compound .

Dosage Effects in Animal Models

There is currently no available data on the effects of different dosages of this compound in animal models. Future studies should investigate this aspect, including any threshold effects, toxic or adverse effects at high doses .

Transport and Distribution

Future studies should investigate this aspect, including any transporters or binding proteins it interacts with, and any effects on its localization or accumulation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of (1R,3S)-3-Aminocyclopentanol typically involves an asymmetric cycloaddition reaction. One common method uses cyclopentadiene and an N-acylhydroxylamine compound as a chiral inducer. This reaction builds the two chiral centers of the target product. The N-acylhydroxylamine compound can be obtained through a one-step ammonolysis reaction between a chiral hydroxy acid ester and hydroxylamine .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process features a reasonable route, simple operation, and mild reaction conditions, ensuring high atom economy and low production costs. The method also boasts good stereoselectivity, resulting in a product with high optical purity and stable quality .

Chemical Reactions Analysis

Types of Reactions: (1R,3S)-3-Aminocyclopentanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(1R,3S)-3-Aminocyclopentanol has diverse applications in scientific research:

Comparison with Similar Compounds

  • (1R,3R)-3-Aminocyclopentanol
  • (1S,3S)-3-Aminocyclopentanol
  • (1S,3R)-3-Aminocyclopentanol

Comparison: (1R,3S)-3-Aminocyclopentanol is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties compared to its diastereomers and enantiomers. For instance, the (1R,3S) configuration may result in different reactivity and interaction with biological targets compared to the (1R,3R) or (1S,3S) configurations .

This detailed overview provides a comprehensive understanding of this compound, highlighting its significance in various fields of research and industry

Properties

IUPAC Name

(1R,3S)-3-aminocyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c6-4-1-2-5(7)3-4/h4-5,7H,1-3,6H2/t4-,5+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHFYRVZIONNYSM-CRCLSJGQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@H]1N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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